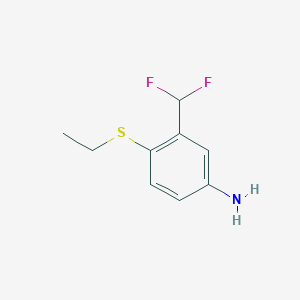
3-(Difluoromethyl)-4-(ethylsulfanyl)aniline
Übersicht
Beschreibung
3-(Difluoromethyl)-4-(ethylsulfanyl)aniline is a useful research compound. Its molecular formula is C9H11F2NS and its molecular weight is 203.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Difluoromethyl)-4-(ethylsulfanyl)aniline is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a difluoromethyl group and an ethylsulfanyl substituent attached to an aniline backbone. The presence of these functional groups can significantly influence its reactivity and biological interactions.
Biological Activity
1. Antimicrobial Activity
Research indicates that fluorinated compounds like this compound exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cytochrome P450 2D6 | Competitive | 15 |
| Cytochrome P450 3A4 | Non-competitive | 25 |
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the ethylsulfanyl group may facilitate interactions with thiol-containing proteins or enzymes .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Enzyme Interaction
A study focused on the compound's effect on cytochrome P450 enzymes revealed that it could modulate the activity of these enzymes, potentially affecting the metabolism of co-administered drugs. This finding underscores the importance of understanding drug interactions in clinical settings .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- High Selectivity: The compound demonstrates selective inhibition towards certain enzyme isoforms, which may lead to fewer side effects compared to non-selective inhibitors.
- Potential Therapeutic Applications: Given its antimicrobial and enzyme-inhibitory properties, there is potential for this compound to be developed into therapeutic agents for treating infections or managing drug interactions in polypharmacy scenarios .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-4-ethylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NS/c1-2-13-8-4-3-6(12)5-7(8)9(10)11/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWLLINASOQVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















